molecular formula C21H20ClF3N2O4 B609758 OPC-167832 CAS No. 1883747-71-4

OPC-167832

货号: B609758
CAS 编号: 1883747-71-4
分子量: 456.8 g/mol
InChI 键: XZISSTDXPBUCJA-DYESRHJHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

In Vitro and In Vivo Efficacy

In laboratory studies, OPC-167832 has shown remarkable efficacy against various strains of M. tuberculosis, including multidrug-resistant and extensively drug-resistant strains. It has been found to have similar or superior bactericidal activity compared to established treatments like rifampicin and moxifloxacin .

In animal models, particularly in chronic TB mouse models, this compound demonstrated significant reductions in lung bacterial counts at doses as low as 0.625 mg/kg. This indicates not only its potency but also its potential for use in lower dosages compared to traditional therapies .

Current Research Status

As of early 2025, this compound is undergoing various clinical trials to assess its safety, tolerability, and efficacy in humans. Initial studies have indicated favorable pharmacokinetic profiles and minimal adverse effects at ascending doses up to 480 mg . The drug is being evaluated in combination with other anti-TB agents such as delamanid, with promising results suggesting that such combinations could shorten treatment durations and improve outcomes for patients with TB .

Case Studies

  • Combination Therapy : In trials combining this compound with delamanid, results indicated enhanced bactericidal activity compared to either drug alone. This combination therapy approach is being explored further as part of a pan-TB regimen that could effectively treat various TB strains regardless of resistance profiles .
  • Safety Profile : Clinical trials have reported that this compound was well-tolerated among participants, with most adverse events being mild and self-limiting. This favorable safety profile is crucial for its potential use in broader patient populations .

Comparative Efficacy Table

Drug CombinationEfficacy (Log10 CFU Change)MIC (μg/ml)Notes
This compound-2.08 ± 0.750.00024 - 0.002Potent against drug-susceptible strains
Delamanid + this compoundHigher sterile lung samplesNot specifiedEnhanced efficacy over monotherapy
Rifampicin-2.79 ± 0.96VariesStandard comparator

生物活性

OPC-167832, also known as Quabodepistat, is a novel carbostyril derivative that has emerged as a potent anti-tuberculosis (anti-TB) agent. Its mechanism of action primarily involves the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis (M. tuberculosis). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological profile, efficacy in preclinical and clinical studies, and potential for use in combination therapies.

This compound targets DprE1, which is crucial for the synthesis of the mycobacterial cell wall. By inhibiting this enzyme, this compound effectively disrupts the integrity of the bacterial cell wall, leading to bactericidal effects against both replicating and dormant bacterial populations.

In Vitro Studies

This compound has demonstrated remarkable potency against various strains of M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimum inhibitory concentrations (MICs) for this compound range from 0.00024 to 0.002 μg/mL , showcasing its effectiveness compared to other anti-TB drugs.

Table 1: MIC Values of this compound Against M. tuberculosis Strains

Strain TypeMIC (μg/mL)
Laboratory Strains0.00024 - 0.002
Clinically Isolated MDR/XDR0.00024 - 0.002

In Vivo Studies

In preclinical models, particularly using mouse models of chronic TB, this compound has shown significant bactericidal activity at doses as low as 0.625 mg/kg . The compound was effective in reducing lung colony-forming units (CFUs) significantly over a treatment period.

Table 2: Efficacy of this compound in Mouse Models

Dose (mg/kg)CFU Reduction After 4 Weeks
0.625Significant
1.25Significant
2.5Significant
5Plateaued
10Plateaued

Combination Therapies

This compound exhibits enhanced efficacy when used in combination with other anti-TB agents such as delamanid, bedaquiline, and levofloxacin. Studies indicate that regimens including this compound can lead to better outcomes than standard treatments.

Table 3: Combination Efficacy with this compound

Combination DrugEfficacy Improvement
DelamanidHigher sterile fractions
BedaquilineLower total bacterial load
LevofloxacinEnhanced bactericidal effect

Clinical Trials

Phase I studies have confirmed the safety and tolerability of this compound in healthy participants and those with drug-susceptible TB. The pharmacokinetic profile indicates that peak plasma concentrations are reached within 0.5 to 1 hour post-administration, with a half-life ranging from 15.1 to 23.6 hours .

Table 4: Pharmacokinetic Parameters of this compound

ParameterValue
t_max0.5 - 1 hour
t_½15.1 - 23.6 hours
C_maxDose-dependent
AUCDose-proportional

Safety Profile

This compound has been well tolerated at all doses tested up to 480 mg , with mild and self-limiting adverse events reported. Common side effects included headache and pruritus, with minimal clinically significant abnormalities noted in electrocardiograms.

属性

IUPAC Name

5-[[(3R,4R)-1-(4-chloro-2,6-difluorophenyl)-3,4-dihydroxypiperidin-4-yl]methoxy]-8-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N2O4/c22-11-7-14(24)20(15(25)8-11)27-6-5-21(30,17(28)9-27)10-31-16-3-2-13(23)19-12(16)1-4-18(29)26-19/h2-3,7-8,17,28,30H,1,4-6,9-10H2,(H,26,29)/t17-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZISSTDXPBUCJA-DYESRHJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C=CC(=C21)OCC3(CCN(CC3O)C4=C(C=C(C=C4F)Cl)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC2=C(C=CC(=C21)OC[C@@]3(CCN(C[C@H]3O)C4=C(C=C(C=C4F)Cl)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883747-71-4
Record name OPC-167832
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883747714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUABODEPISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PQN78P4S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
OPC-167832
Reactant of Route 2
OPC-167832
Reactant of Route 3
OPC-167832
Reactant of Route 4
OPC-167832
Reactant of Route 5
OPC-167832
Reactant of Route 6
OPC-167832

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。